

An In-Depth Technical Guide to 2-(Diphenylphosphino)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Diphenylphosphino)benzaldehyde

Cat. No.: B1302527

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of **2-(Diphenylphosphino)benzaldehyde**, a versatile bifunctional ligand crucial in modern synthetic chemistry. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, offering detailed experimental protocols and visual representations of key chemical pathways.

Core Properties of 2-(Diphenylphosphino)benzaldehyde

2-(Diphenylphosphino)benzaldehyde is an organophosphorus compound distinguished by the presence of both a phosphine and an aldehyde functional group. This unique structure allows it to act as a versatile ligand in coordination chemistry and as a building block for more complex molecules.

Molecular Formula: $C_{19}H_{15}OP$ [\[1\]](#)

Molecular Weight: 290.30 g/mol [\[2\]](#)[\[3\]](#)

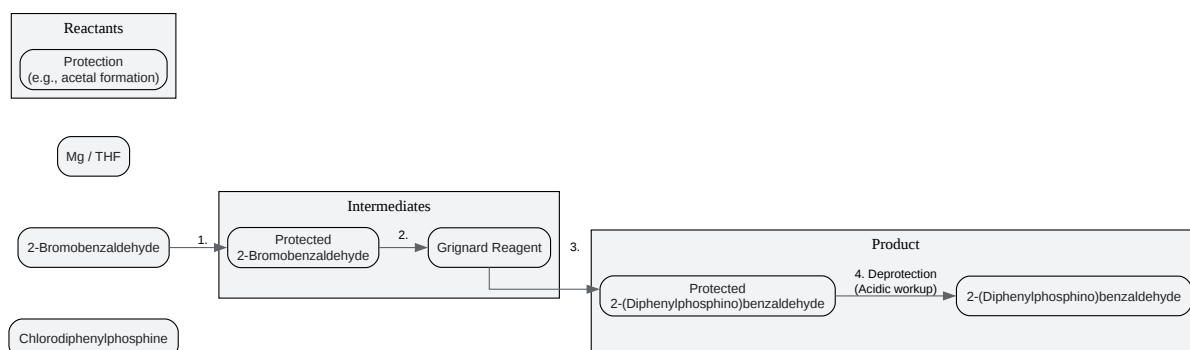
Below is a summary of the key quantitative and qualitative data for **2-(Diphenylphosphino)benzaldehyde**:

Property	Value	Citations
CAS Number	50777-76-9	[1] [2] [4]
Appearance	Light orange, yellow, or green crystalline powder; yellow solid	[1] [4]
Melting Point	112-119 °C	[1] [2] [4]
Purity	≥97%	[2]
Synonyms	(2-Formylphenyl)diphenylphosphine, o-(Diphenylphosphino)benzaldehyde	[2]
Solubility	Soluble in common organic solvents	[4]

Synthesis and Applications

Synthesis

The primary synthetic route to **2-(Diphenylphosphino)benzaldehyde** involves the reaction of chlorodiphenylphosphine with a Grignard reagent derived from a protected 2-bromobenzaldehyde, followed by a deprotection step to reveal the aldehyde functionality.[\[4\]](#) An alternative method utilizes (2-lithiophenyl)diphenylphosphine as a key intermediate.[\[4\]](#)



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Figure 1. Synthetic pathway for **2-(Diphenylphosphino)benzaldehyde**.

Key Applications

The bifunctional nature of **2-(Diphenylphosphino)benzaldehyde** makes it a valuable component in several areas of chemical research and development:

- **Catalysis:** It serves as an effective ligand in various transition metal-catalyzed reactions, including cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.^[5] The phosphine group coordinates to the metal center, influencing its catalytic activity and selectivity.
- **Ligand Synthesis:** The aldehyde group provides a reactive handle for the synthesis of more complex Schiff base (imine) and amine-phosphine ligands.^[4] These ligands are instrumental in coordination chemistry and asymmetric catalysis.

- Pharmaceutical and Materials Science: The compound is a key intermediate in the synthesis of complex phosphine derivatives that have applications in medicinal chemistry and the development of advanced materials with unique properties.[5]

Experimental Protocols

Protocol 1: Synthesis of a Phosphine-Imine (Schiff Base) Ligand

This protocol details the synthesis of a representative phosphine-imine ligand, N-(2-(diphenylphosphino)benzylidene)benzylamine, through the condensation of **2-(Diphenylphosphino)benzaldehyde** with benzylamine.

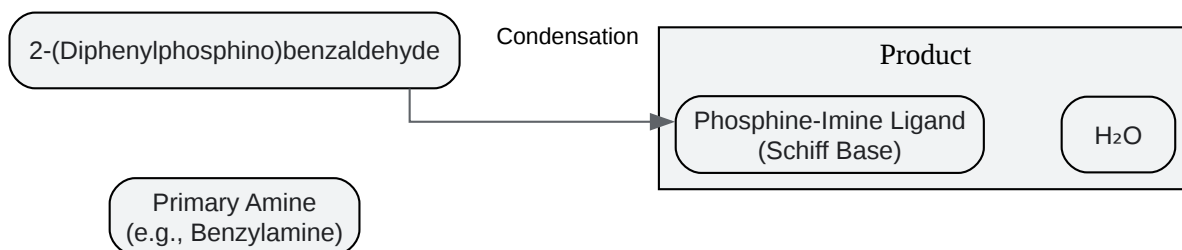
Materials:

- **2-(Diphenylphosphino)benzaldehyde**
- Benzylamine
- Dichloromethane (anhydrous)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

- To a clean, dry round-bottom flask under an inert atmosphere, add **2-(Diphenylphosphino)benzaldehyde** (1.0 eq).
- Dissolve the starting material in anhydrous dichloromethane.
- Add benzylamine (1.0 eq) to the solution dropwise at room temperature with vigorous stirring.
- Allow the reaction mixture to stir at room temperature for 3-4 hours.[4]

- The completion of the reaction can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy by observing the disappearance of the aldehyde proton signal and the appearance of the imine proton signal.
- Upon completion, the solvent can be removed under reduced pressure to yield the crude phosphine-imine ligand, which can be purified further by recrystallization or column chromatography if necessary.



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Figure 2. Synthesis of a phosphine-imine ligand.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

2-(Diphenylphosphino)benzaldehyde can serve as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This protocol provides a general methodology.

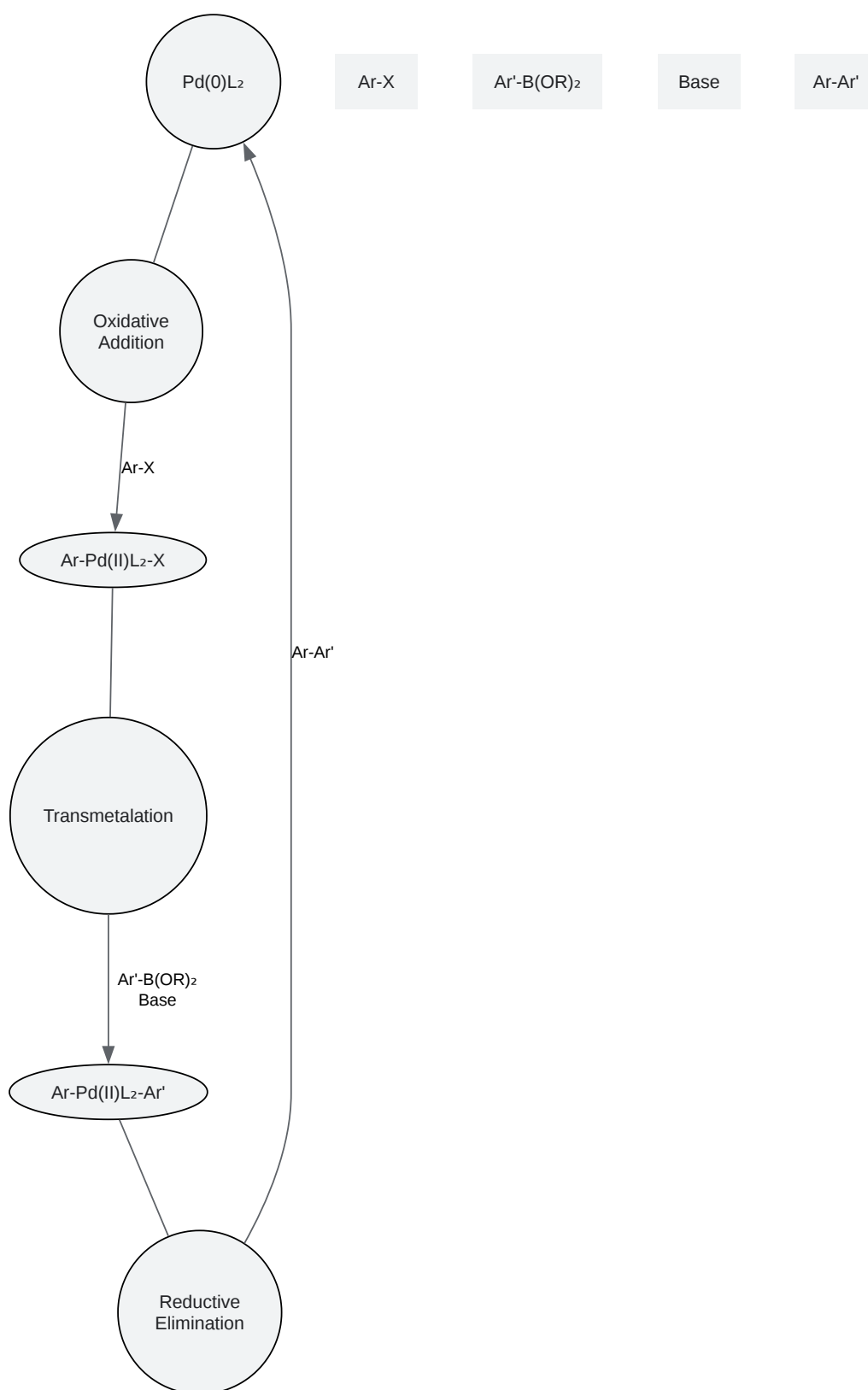
Materials:

- Aryl halide (e.g., aryl bromide)
- Arylboronic acid
- Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
- **2-(Diphenylphosphino)benzaldehyde** (as ligand)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

- Solvent (e.g., toluene, dioxane, DMF)
- Schlenk tube or reaction vial
- Inert atmosphere setup

Procedure:

- To a Schlenk tube, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq).
- Add the palladium precursor (e.g., 1-5 mol%) and the **2-(Diphenylphosphino)benzaldehyde** ligand (typically in a 1:2 or 1:4 Pd:ligand ratio).
- Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
- Add the degassed solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
- After cooling to room temperature, dilute the mixture with a suitable organic solvent and wash with water or brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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Figure 3. Catalytic cycle for Suzuki-Miyaura cross-coupling.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(Diphenylphosphino)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302527#2-diphenylphosphino-benzaldehyde-molecular-weight-and-formula]

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